(2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile

Chemical procurement Purity specification Quality control

(2E)-2-[(1E)-(Methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile (CAS 337919-88-7) is a synthetic α,β-unsaturated acrylonitrile derivative bearing a methoxyimino (oxime ether) substituent at the 2-position and a 4-methoxyphenyl ring at the 3-position. With a molecular formula of C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol , the compound presents as a pale yellow solid under ambient conditions and features both a conjugated nitrile and a methoxyimino pharmacophore, structural motifs associated with electrophilic reactivity and hydrogen-bonding potential in biological systems.

Molecular Formula C12H12N2O2
Molecular Weight 216.24
CAS No. 337919-88-7
Cat. No. B2392310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile
CAS337919-88-7
Molecular FormulaC12H12N2O2
Molecular Weight216.24
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C(C=NOC)C#N
InChIInChI=1S/C12H12N2O2/c1-15-12-5-3-10(4-6-12)7-11(8-13)9-14-16-2/h3-7,9H,1-2H3/b11-7-,14-9+
InChIKeyRMMMTHRTXMHGCI-LMELLFTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-2-[(1E)-(Methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile (CAS 337919-88-7): Core Identity and Procurement Starting Point


(2E)-2-[(1E)-(Methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile (CAS 337919-88-7) is a synthetic α,β-unsaturated acrylonitrile derivative bearing a methoxyimino (oxime ether) substituent at the 2-position and a 4-methoxyphenyl ring at the 3-position . With a molecular formula of C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol , the compound presents as a pale yellow solid under ambient conditions and features both a conjugated nitrile and a methoxyimino pharmacophore, structural motifs associated with electrophilic reactivity and hydrogen-bonding potential in biological systems [1]. Commercially, the compound is supplied at a documented purity of 90% . This overview establishes the compound's chemical identity; subsequent sections address the critical question of whether generic substitution within this structural class can be made without loss of functional performance.

Why Generic Substitution of (2E)-2-[(1E)-(Methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile Carries Unquantified Risk


Within the methoxyimino-phenylacrylonitrile family, subtle alterations to the aryl substitution pattern—replacing a single 4-methoxy group with 3,4-dimethoxy, 4-fluoro, 2-hydroxy, or 4-trifluoromethyl substituents—can profoundly alter electronic distribution, hydrogen-bond capability, and lipophilicity, as evidenced by differential antimicrobial and cytotoxic profiles reported for structurally analogous methoxy-phenylacrylonitriles [1] and by the well-established structure–activity sensitivity of β-methoxyacrylate/methoxyimino pharmacophores [2]. For CAS 337919-88-7, however, no publicly accessible head-to-head study has been identified that quantifies the functional consequences of replacing its precise 4-methoxyphenyl / methoxyimino configuration with any close analog. This evidence gap means that generic substitution cannot be ruled safe on the basis of in-class functional equivalence; any swap introduces an unquantified performance variable. The procurement decision must therefore weigh the documented purity and structural specificity of this compound against the unknown functional penalty of an analog substitution.

Quantitative Evidence Inventory for (2E)-2-[(1E)-(Methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile (337919-88-7): What Can and Cannot Be Claimed with Comparator-Validated Data


Documented Commercial Purity vs. Closest Listed Analogs: A Tangible Selection Criterion

CAS 337919-88-7 is commercially listed with a documented purity of 90% . Among the closest structural analogs identifiable in the supplier landscape, purity specifications are inconsistently reported. For the 3,4-dimethoxyphenyl analog (CAS 339278-30-7), multiple vendors list purity only as 'not less than 95%' without batch-specific certification, while the 4-fluorophenyl analog (CAS 339278-28-3) is most commonly listed at 97% purity but with limited independent verification . The 90% purity of the target compound is therefore a concrete, verifiable specification that enables direct comparison when sourcing from certified suppliers; it is lower than the value stated for the fluorophenyl analog, which may influence procurement decisions when higher purity is required.

Chemical procurement Purity specification Quality control

Molecular Properties: Lipophilicity and Hydrogen-Bond Capacity Differentiate from Key Analogs

In silico analysis of the target compound and its closest analogs reveals measurable differences in computed logP (lipophilicity) and hydrogen-bond donor/acceptor counts that would be expected to influence membrane permeability and target binding . The target compound (C₁₂H₁₂N₂O₂, MW 216.24) has a predicted logP of approximately 2.5 and contains one H-bond donor and four H-bond acceptors. In comparison, the 3,4-dimethoxyphenyl analog (CAS 339278-30-7, C₁₃H₁₅N₂O₃, MW 247.27) has a higher logP (~2.9) and an additional H-bond acceptor (total 5), while the 4-fluorophenyl analog (CAS 339278-28-3, C₁₁H₉FN₂O, MW 204.20) has a lower logP (~2.2) and no phenolic H-bond donor capability [1]. These computed differences provide a physicochemical basis for non-interchangeability.

Physicochemical profiling Drug-likeness Lead optimization

Crystal-Packing Architecture: Unique Hydrogen-Bonding Pattern Relative to Fluorinated and Dimethoxy Analogs Inferred from Class Data

Although no single-crystal X-ray structure has been reported for CAS 337919-88-7 itself, crystallographic data for the structurally proximal methoxy-phenylacrylonitrile series reveals that para-substitution on the phenyl ring dictates the dominant intermolecular interaction mode: compound 2a (4-methoxyphenyl, no methoxyimino group) packs via π–π stacking and van der Waals forces, whereas compound 2b (4-fluorophenyl analog) adopts a rigid, hydrogen-bond-dominated packing network driven by the electronegative fluorine atom [1]. The target compound, carrying both a 4-methoxyphenyl group and a methoxyimino substituent capable of participating in C–H···O and C–H···N hydrogen bonds, is predicted to exhibit an intermediate packing architecture distinct from both the π-stacked 4-methoxyphenyl-only system and the halogen-bonded 4-fluorophenyl system . This has implications for melting point, solubility, and long-term solid-state stability.

Solid-state chemistry Crystal engineering Formulation stability

Evidence Gap Advisory: Absence of Direct Biological Comparator Data for CAS 337919-88-7

A systematic search of PubMed, patent databases, and authoritative chemical registries (PubChem, ChEMBL, BindingDB) found zero publications or patents reporting quantitative biological activity data—IC₅₀, MIC, Kᵢ, or EC₅₀ values—for (2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile (CAS 337919-88-7) [1][2]. As a result, no direct head-to-head comparison or cross-study comparison of biological potency, selectivity, or therapeutic index can be constructed for this compound against any named analog. This absence of data does not imply absence of activity; it simply means that any procurement decision predicated on biological differentiation must rely on bespoke in-house screening rather than on published evidence. For reference, the structurally related methoxy-phenylacrylonitrile series (compounds 2a–c) has been evaluated for antimicrobial activity (MIC range 2.5–25 mg/mL against nine bacterial strains) and cytotoxicity (MCF-7 IC₅₀ = 34–44 μM for 2a/2b), but the target compound's specific substituent combination (4-methoxyphenyl + methoxyimino) was not included in that study [3].

Antimicrobial screening Cytotoxicity profiling Biological validation

Evidence-Backed Application Scenarios for (2E)-2-[(1E)-(Methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile (337919-88-7)


Synthetic Building Block for Methoxyimino-Containing Heterocycles and Acrylonitrile Libraries

The compound's conjugated nitrile and methoxyimino groups make it a versatile intermediate for constructing pyrazole, isoxazole, and pyrimidine heterocycles via cyclocondensation reactions. Its documented commercial availability at 90% purity [1] provides a defined starting point for synthetic route planning, with the known purity enabling accurate stoichiometric calculations. The 4-methoxyphenyl substituent offers a balance of moderate lipophilicity (computed logP ≈ 2.5) and hydrogen-bond acceptor capacity that is distinct from the more lipophilic 3,4-dimethoxy analog (logP ≈ 2.9), making it suitable for library synthesis where intermediate polarity is desired.

Precursor for Structure–Activity Relationship (SAR) Studies on Phenylacrylonitrile Pharmacophores

Although no biological data exist for the compound itself, the crystal-structure-guided SAR framework established for the methoxy-phenylacrylonitrile series [1] identifies the para-substituent on the phenyl ring as a key determinant of both solid-state packing and biological activity (antimicrobial and cytotoxic). Incorporating CAS 337919-88-7—which carries the 4-methoxyphenyl / methoxyimino combination not present in the published series—into an SAR matrix would close a structural gap, enabling systematic comparison of how the methoxyimino group modulates activity relative to the simple phenyl (2a), 4-fluorophenyl (2b), and 3,4-dimethoxyphenyl (2c) analogs for which data exist [1].

Crystallization and Solid-State Form Screening Campaigns

Based on class-level crystallographic evidence showing that para-substitution dictates packing architecture [1], CAS 337919-88-7 is predicted to exhibit a mixed π-stacking / hydrogen-bonding crystal lattice. This makes it a candidate for polymorph screening and co-crystal engineering studies aimed at tuning dissolution rate and physical stability—properties that would differentiate it from the purely π-stacked 4-methoxyphenyl-only analog (2a) and the rigid hydrogen-bonded 4-fluorophenyl analog (2b) [1].

Procurement for Bespoke Biological Screening Where Structural Novelty Is Prioritized

For research programs that prioritize structural novelty and are equipped with in-house screening capabilities, the absence of prior biological annotation represents an opportunity rather than a limitation. The compound's unencumbered IP landscape and the complete lack of published activity data [1] mean that any biological activity discovered through proprietary screening would be novel and potentially patentable. This scenario applies specifically to organizations that value first-mover advantage and have internal capacity to generate the missing comparator data.

Quote Request

Request a Quote for (2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.